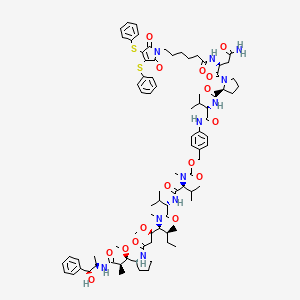

diSPhMC-Asn-Pro-Val-PABC-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C83H115N11O16S2 |

|---|---|

分子量 |

1587.0 g/mol |

IUPAC 名称 |

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[6-[2,5-dioxo-3,4-bis(phenylsulfanyl)pyrrol-1-yl]hexanoylamino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C83H115N11O16S2/c1-15-52(8)70(63(108-13)47-66(97)92-44-28-36-61(92)72(109-14)53(9)75(99)85-54(10)71(98)56-30-20-16-21-31-56)90(11)80(104)68(50(4)5)89-78(102)69(51(6)7)91(12)83(107)110-48-55-39-41-57(42-40-55)86-77(101)67(49(2)3)88-76(100)62-37-29-45-93(62)79(103)60(46-64(84)95)87-65(96)38-26-19-27-43-94-81(105)73(111-58-32-22-17-23-33-58)74(82(94)106)112-59-34-24-18-25-35-59/h16-18,20-25,30-35,39-42,49-54,60-63,67-72,98H,15,19,26-29,36-38,43-48H2,1-14H3,(H2,84,95)(H,85,99)(H,86,101)(H,87,96)(H,88,100)(H,89,102)/t52-,53+,54+,60-,61-,62-,63+,67-,68-,69-,70-,71+,72+/m0/s1 |

InChI 键 |

MADBCUVZKCPOGY-LQYUVZCHSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)CCCCCN5C(=O)C(=C(C5=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to diSPhMC-Asn-Pro-Val-PABC-MMAE: A Dual-Release ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and application of the antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE. This linker is a sophisticated tool in the development of targeted cancer therapies, enabling both intracellular and extracellular release of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).

Molecular Structure and Components

The this compound is a complex chemical entity composed of several key functional units, each with a specific role in the overall mechanism of action of the resulting ADC.

Full Chemical Structure:

The linker can be deconstructed into the following key components:

-

diSPhMC (Maleimide Group): This component serves as the antibody conjugation site. The maleimide (B117702) group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of a monoclonal antibody (mAb) to form a stable covalent bond.

-

Asn-Pro-Val (Tripeptide Sequence): This tripeptide is a specific substrate for human neutrophil elastase (HNE), a protease found in the tumor microenvironment.[1][2] This sequence is the key to the extracellular release mechanism.

-

PABC (p-aminobenzyl carbamate): The PABC unit is a self-immolative spacer.[3] Once the Asn-Pro-Val sequence is cleaved, the PABC linker spontaneously decomposes to release the active drug, MMAE.

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Due to its high toxicity, it is unsuitable for systemic administration and is instead delivered specifically to cancer cells via ADCs.[4]

Mechanism of Action: A Dual-Release Strategy

The this compound linker facilitates a dual mechanism of drug release, enhancing the therapeutic potential of the ADC.

Intracellular Release

-

Binding and Internalization: The ADC, via its monoclonal antibody component, binds to a specific antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell and trafficked to the lysosome.

-

Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B can cleave the peptide linker, although the primary design of this specific linker is for HNE cleavage.[1][5]

-

Drug Release and Action: Following cleavage, the PABC spacer self-immolates, releasing MMAE into the cytoplasm. The free MMAE then binds to tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[6]

Extracellular Release (Bystander Effect)

-

Neutrophil Elastase in the Tumor Microenvironment: The tumor microenvironment is often characterized by inflammation, which can involve the infiltration of neutrophils that release human neutrophil elastase (HNE).[2]

-

Extracellular Cleavage: The Asn-Pro-Val sequence of the linker is specifically cleaved by HNE in the extracellular space.[1]

-

Bystander Killing: The released MMAE can then diffuse into and kill nearby antigen-negative tumor cells that would otherwise not be targeted by the ADC.[1] This "bystander effect" can enhance the overall anti-tumor efficacy.

Quantitative Data

The following table summarizes the in vitro cytotoxicity data for an ADC utilizing a neutrophil elastase-sensitive linker, as reported by Mohamed Amar IA, et al. (2022).[1]

| Cell Line | Antigen Status | Treatment | IC50 (nM) |

| Ag-positive | Positive | ADC | Subnanomolar |

| Ag-negative | Negative | ADC | No cytotoxic activity |

| Ag-negative | Negative | ADC + exogenous HNE | Nanomolar |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the synthesis and evaluation of ADCs with similar linkers.

Synthesis of this compound

A detailed, multi-step organic synthesis process is required to produce the this compound linker-payload conjugate. This typically involves:

-

Peptide Synthesis: Solid-phase or solution-phase peptide synthesis to create the Asn-Pro-Val tripeptide.

-

Spacer Attachment: Conjugation of the PABC spacer to the C-terminus of the tripeptide.

-

Payload Conjugation: Attachment of MMAE to the PABC spacer.

-

Maleimide Functionalization: Introduction of the diSPhMC maleimide group to the N-terminus of the peptide.

-

Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Antibody-Drug Conjugation

-

Antibody Reduction: The monoclonal antibody is partially reduced using a mild reducing agent (e.g., TCEP) to expose free thiol groups on cysteine residues.

-

Conjugation Reaction: The purified this compound is incubated with the reduced antibody. The maleimide group of the linker reacts with the free thiols on the antibody to form a stable thioether bond.

-

Purification of ADC: The resulting ADC is purified to remove any unconjugated linker-drug and excess reagents, typically using size-exclusion chromatography (SEC).

In Vitro Cytotoxicity Assay

-

Cell Culture: Cancer cell lines (both antigen-positive and antigen-negative) are cultured in appropriate media.

-

Treatment: Cells are treated with serial dilutions of the ADC. For extracellular release studies, exogenous human neutrophil elastase is added to the culture medium of antigen-negative cells.

-

Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is assessed using a standard assay such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its dual-release mechanism, sensitive to both intracellular proteases and extracellular human neutrophil elastase, offers the potential for enhanced therapeutic efficacy by not only targeting antigen-positive cancer cells but also by enabling a bystander effect on surrounding antigen-negative cells within the tumor microenvironment. This detailed technical guide provides the foundational knowledge for researchers and drug developers to understand and potentially utilize this innovative linker in the design of next-generation antibody-drug conjugates.

References

- 1. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Unseen Engine: A Deep Dive into the Kinetics and Mechanism of PABC Self-Immolative Spacers

For Researchers, Scientists, and Drug Development Professionals

The para-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its ability to act as a stable linker in circulation and then rapidly and tracelessly release a potent payload upon a specific trigger is critical to the efficacy and safety of these targeted therapies. This technical guide provides an in-depth exploration of the kinetics and underlying mechanism of the PABC self-immolative spacer, offering a valuable resource for researchers in drug development.

The Core Mechanism: A Triggered 1,6-Elimination Cascade

The self-immolative nature of the PABC spacer is predicated on a well-defined 1,6-elimination reaction. This is not a direct cleavage of the PABC unit itself but rather an electronic cascade initiated by the cleavage of an adjacent "trigger" moiety. In the context of ADCs, this trigger is typically a peptide sequence susceptible to cleavage by lysosomal enzymes like Cathepsin B, which are abundant in the tumor microenvironment.

The process unfolds as follows:

-

Enzymatic Trigger: An enzyme, such as Cathepsin B, cleaves the amide bond between the peptide trigger and the PABC spacer.

-

Unmasking the Aniline (B41778): This cleavage exposes a free aniline nitrogen on the PABC moiety.

-

Initiation of 1,6-Elimination: The lone pair of electrons on the newly exposed aniline nitrogen initiates a spontaneous electronic cascade. This involves the formation of a transient azaquinone methide intermediate.

-

Payload Release: The cascade culminates in the fragmentation of the spacer, releasing the attached drug payload in its unmodified, active form, along with carbon dioxide and the remnants of the spacer.

This rapid and irreversible fragmentation is the hallmark of the PABC spacer's "self-immolative" character.

Caption: Signaling pathway of PABC self-immolation.

Kinetics of Payload Release: A Two-Step Process

The overall rate of drug release from a PABC-containing conjugate is a convolution of two distinct kinetic processes: the enzymatic cleavage of the trigger and the subsequent 1,6-elimination of the PABC spacer. While the self-immolation step is generally considered rapid, the enzymatic cleavage is often the rate-limiting step.

Factors Influencing Overall Release Kinetics

-

Enzyme and Substrate: The specific enzyme and the peptide sequence of the trigger are primary determinants of the cleavage rate. Different dipeptide linkers, such as Val-Cit and Val-Ala, exhibit varying susceptibilities to cleavage by enzymes like Cathepsin B.

-

pH: The acidic environment of the lysosome (pH 4.5-5.5) is optimal for the activity of many cathepsins, thus promoting trigger cleavage.

-

Plasma Stability: A critical consideration is the stability of the linker in systemic circulation (pH ~7.4). Premature cleavage by plasma enzymes, such as the mouse-specific carboxylesterase Ces1C, can lead to off-target toxicity and reduced efficacy.[1]

-

PABC Substituents: Electron-donating groups on the aromatic ring of the PABC spacer can enhance the rate of 1,6-elimination, while electron-withdrawing groups can decrease it.

Quantitative Kinetic Data

The following tables summarize available quantitative data on the cleavage and release kinetics of PABC-based linkers. It is important to note that most studies report the overall release rate, which encompasses both enzymatic cleavage and self-immolation.

Table 1: Comparative Cleavage Rates of Dipeptide Triggers for PABC Spacers

| Dipeptide Trigger | Enzyme | Relative Cleavage Rate/Half-life | Notes |

| Val-Cit | Cathepsin B | Baseline for many studies | Considered an efficient and stable trigger. |

| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | Also effectively cleaved, with lower hydrophobicity. |

| Phe-Lys | Cathepsin B (isolated) | ~30-fold faster than Val-Cit | Rates were similar to Val-Cit in lysosomal extracts. |

Table 2: Plasma Stability of PABC-Based Linkers

| Linker System | Species | Incubation Time (days) | % Payload Released/Cleaved |

| Val-Cit-PABC | Mouse | 7 | ~70-95% |

| Glu-Val-Cit-PABC | Mouse | 14 | <5% |

| Ala-Ala-Glu-PABC | Mouse | 14 (estimated) | <10% |

| Val-Cit-PABC | Human | 28 | <5% |

| Glu-Val-Cit-PABC | Human | 28 | <5% |

| Ala-Ala-Glu-PABC | Human | >28 (estimated) | <5% |

Table 3: Half-life of Elimination for PABC Analogs

| Compound | Condition | Half-life (t½) | Notes |

| Hydroxybenzylammoniums | Varies | 18 minutes to 350 hours | Demonstrates tunability of elimination rate.[2] |

| Azaquinone methide-based benzylammonium | Not specified | 277 hours | Slower than quinone methide equivalent.[2] |

| Aryl imine prodrugs | pH 7.4 | Minimum of 20 hours | Illustrates pH-dependent stability.[3][4] |

Experimental Protocols

Accurate assessment of the kinetics and mechanism of PABC self-immolative spacers relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC) with PABC linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in Assay Buffer at 37°C for 15 minutes to ensure full activation.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to the Quenching Solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution method to separate the intact ADC, released payload, and other components.

-

Data Analysis: Quantify the peak areas of the intact ADC and the released payload. Plot the concentration of the released payload over time to determine the release kinetics.

References

The Core Mechanism of Monomethyl Auristatin E (MMAE) as a Tubulin Polymerization Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent. Instead, it has emerged as a critical payload component in the design of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver potent cytotoxic agents, like MMAE, directly to cancer cells expressing a specific target antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic payload, maximizing its anti-tumor efficacy while minimizing systemic toxicity. This guide provides a comprehensive technical overview of MMAE's core mechanism of action: the inhibition of tubulin polymerization. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and processes involved.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which MMAE exerts its cytotoxic effects is through the disruption of the microtubule network within a cell.[3] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (assembly) and depolymerization (disassembly), a process critical for various cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.[4]

MMAE functions as a potent anti-mitotic agent by inhibiting the polymerization of tubulin.[3] It binds to the vinca (B1221190) domain on β-tubulin at the interface between two tubulin dimers.[5] This binding event introduces a conformational change that prevents the proper assembly of tubulin heterodimers into microtubules.[5] The binding of MMAE to soluble tubulin heterodimers occurs with a stoichiometry of approximately 1:1.[6][7]

The inhibition of tubulin polymerization by MMAE has profound downstream consequences for the cell:

-

Disruption of Microtubule Dynamics: MMAE suppresses the dynamic instability of microtubules, leading to a net depolymerization of the microtubule network.[6][7] This disrupts the formation of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during mitosis.

-

G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][8] This prevents the cell from proceeding through mitosis.

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10] This is characterized by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).[10][11]

Bystander Effect

A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect."[12] Once an ADC delivers MMAE to a target cancer cell and the payload is released, the relatively hydrophobic nature of MMAE allows it to diffuse across the cell membrane and into the surrounding tumor microenvironment.[13] This enables MMAE to kill neighboring, antigen-negative cancer cells, thereby overcoming tumor heterogeneity and enhancing the overall anti-tumor response.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of MMAE.

Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[13][15]

Table 2: Tubulin Binding Parameters of MMAE

| Parameter | Value | Method |

| Binding Stoichiometry (MMAE:Tubulin Heterodimer) | ~1:1 | Size Exclusion Chromatography |

| Apparent Dissociation Constant (Kd) | ~1.6 µM | Size Exclusion Chromatography |

| Dissociation Constant (KD) for FITC-MMAE | 291 nM | Fluorescence Polarization |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the tubulin polymerization inhibition mechanism of MMAE are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MMAE on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.[12][16]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

MMAE stock solution (in DMSO)

-

Glycerol (as a polymerization enhancer, optional)

-

Fluorescence plate reader or spectrophotometer capable of reading at 340 nm

-

Pre-warmed 96-well plates

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-10 mg/mL. Keep on ice and use within one hour.

-

Prepare serial dilutions of MMAE in General Tubulin Buffer. Include a vehicle control (DMSO).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the desired volume of reconstituted tubulin to each well.

-

Add the MMAE dilutions or vehicle control to the respective wells.

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 340 nm or fluorescence at 37°C. Take readings every 60 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the MMAE concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effect of MMAE on cancer cell lines by measuring metabolic activity.[17]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

MMAE stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of MMAE in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the MMAE dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the MMAE concentration to determine the IC50 value.[18]

-

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the disruptive effects of MMAE on the microtubule network within cells.[16]

Materials:

-

Cells cultured on glass coverslips in a multi-well plate

-

MMAE stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI solution (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of MMAE or vehicle control for the desired time.

-

-

Fixation:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes.

-

-

Permeabilization and Blocking:

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and then block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Stain the nuclei with DAPI solution for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network using a fluorescence microscope.

-

Mandatory Visualizations

Caption: MMAE's mechanism of action from ADC delivery to apoptosis.

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Caption: Signaling pathway of MMAE-induced G2/M arrest and apoptosis.

References

- 1. cellmosaic.com [cellmosaic.com]

- 2. kumc.edu [kumc.edu]

- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]

- 8. Site-Specific Antibody Conjugation with MMAE - CD BioGlyco [bioglyco.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Annexin V Staining Protocol [bdbiosciences.com]

- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. youtube.com [youtube.com]

Navigating the Solubility and Stability of diSPhMC-Asn-Pro-Val-PABC-MMAE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The antibody-drug conjugate (ADC) linker, diSPhMC-Asn-Pro-Val-PABC-MMAE, represents a sophisticated approach in targeted cancer therapy. Its design incorporates a unique cleavable peptide sequence, Asn-Pro-Val (NPV), sensitive to human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment. This strategic design facilitates a dual mechanism of drug release, both intracellularly following internalization and extracellularly in the tumor vicinity, offering a potentially wider therapeutic window.[1][2] This guide provides a comprehensive overview of the available data on the solubility and stability of this innovative linker-payload conjugate, supported by detailed experimental protocols and logical diagrams to aid in its application and further development.

Core Components and Their Roles

The this compound conjugate is a multi-component system, with each part playing a crucial role in the overall function of the resulting ADC:

-

diSPhMC (disulfide re-bridging maleimide): This component facilitates site-specific conjugation to a monoclonal antibody (mAb) through a disulfide re-bridging technology.[1]

-

Asn-Pro-Val (NPV) Peptide Linker: This tripeptide sequence is the key to the linker's targeted cleavage. It is specifically designed to be a substrate for human neutrophil elastase (HNE).[1][2]

-

PABC (p-aminobenzyl carbamate): This self-immolative spacer ensures the efficient release of the unmodified cytotoxic payload following the cleavage of the peptide linker.

-

MMAE (monomethyl auristatin E): A potent anti-mitotic agent, MMAE is the cytotoxic payload that induces apoptosis in target cancer cells.

Solubility Profile

The solubility of an ADC and its components is a critical factor influencing its manufacturability, formulation, and in vivo behavior. Hydrophobic payloads like MMAE can often lead to aggregation, which may reduce efficacy and increase immunogenicity.

While specific quantitative solubility data for the standalone this compound linker-drug conjugate is not extensively available in the public domain, its general solubility characteristics can be inferred from the properties of its components and the behavior of the resulting ADC. The MMAE payload is known to be hydrophobic, which can contribute to the aggregation of ADCs, particularly at higher drug-to-antibody ratios (DARs).

Table 1: Factors Influencing the Solubility of this compound and Derived ADCs

| Component/Factor | Influence on Solubility | Rationale |

| MMAE Payload | Decreases Solubility | MMAE is a hydrophobic molecule, and its presence increases the overall hydrophobicity of the conjugate, potentially leading to aggregation. |

| diSPhMC Linker | May have minimal impact | The specific contribution of the diSPhMC linker to overall solubility is not detailed in available literature. |

| Peptide Sequence | May have minimal impact | The short Asn-Pro-Val peptide is unlikely to be a major driver of insolubility. |

| Drug-to-Antibody Ratio (DAR) | High DAR decreases solubility | A higher number of hydrophobic MMAE molecules per antibody increases the propensity for aggregation. |

| Formulation Buffer | Can be optimized to increase solubility | pH, ionic strength, and the inclusion of excipients like polysorbates can be adjusted to minimize aggregation and improve solubility. |

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can result in diminished anti-cancer activity. The this compound linker is designed for conditional stability, remaining intact in circulation and undergoing cleavage in the HNE-rich tumor microenvironment.

The primary mechanism of cleavage for the Asn-Pro-Val sequence is enzymatic hydrolysis by human neutrophil elastase. In a key in vitro study, an ADC constructed with this linker demonstrated high potency against antigen-positive tumor cells, suggesting efficient intracellular release of MMAE following internalization.[1] Furthermore, in the presence of exogenous HNE, the ADC was able to induce cytotoxicity in antigen-negative cells, confirming the potential for extracellular drug release.[1][2]

Table 2: Stability Characteristics of the Asn-Pro-Val Linker

| Condition | Stability/Cleavage | Notes |

| Human Neutrophil Elastase (HNE) | Cleavable | Designed as a specific substrate for HNE, enabling targeted drug release in the tumor microenvironment.[1][2] |

| Intracellular Environment (Lysosomes) | Cleavable | The ADC shows high potency, suggesting intracellular processing and release of MMAE.[1] |

| Human/Mouse Serum | Generally Stable | Asn-containing linkers have been reported to have high stability in serum, minimizing premature drug release. |

| pH and Temperature | Data not available | Specific stability profiles under varying pH and temperature conditions have not been published. |

Experimental Protocols

To assist researchers in evaluating the solubility and stability of this compound or similar ADC linkers, the following generalized experimental protocols are provided.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the kinetic aqueous solubility of the linker-drug conjugate.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Aqueous Buffer Addition: Add a fixed volume of each dilution to a 96-well plate.

-

Buffer Addition: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) with gentle agitation to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Solubility Calculation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma from different species.

Methodology:

-

Plasma Preparation: Obtain commercially available frozen plasma (e.g., human, mouse, rat) and thaw it at 37°C. Centrifuge to remove any cryoprecipitates.

-

Compound Incubation: Add the linker-drug conjugate from a concentrated stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

-

Time-Point Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the plasma-compound mixture.

-

Protein Precipitation: Immediately quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound in plasma.

Protocol 3: Enzymatic Cleavage Assay with Human Neutrophil Elastase (HNE)

Objective: To determine the rate of cleavage of the Asn-Pro-Val linker by HNE.

Methodology:

-

Reagent Preparation: Prepare a solution of the linker-drug conjugate in a suitable assay buffer (e.g., Tris-HCl, pH 7.5). Prepare a stock solution of purified human neutrophil elastase.

-

Reaction Initiation: In a temperature-controlled plate reader or reaction vessel (37°C), mix the linker-drug conjugate solution with the HNE solution to initiate the reaction.

-

Monitoring Cleavage: Monitor the cleavage of the linker over time. This can be done by:

-

HPLC or LC-MS: At specific time points, quench the reaction (e.g., by adding a strong acid or organic solvent) and analyze the samples to measure the disappearance of the parent compound and the appearance of the cleaved product (MMAE).

-

Fluorogenic Substrate: If a fluorogenic version of the peptide linker is available, monitor the increase in fluorescence over time, which corresponds to the rate of cleavage.

-

-

Data Analysis: Plot the concentration of the parent compound or the product against time. From the initial linear phase of the reaction, determine the initial velocity. By performing the assay at different substrate concentrations, Michaelis-Menten kinetic parameters (Km and Vmax) can be calculated.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Experimental workflow for solubility and stability testing.

Caption: Dual drug release mechanism of the NPV-linker ADC.

This technical guide provides a foundational understanding of the solubility and stability aspects of the this compound linker-drug conjugate. While direct quantitative data for the standalone conjugate remains limited, the provided information, derived from studies on the full ADC and general principles of ADC chemistry, offers valuable insights for researchers in the field of targeted drug delivery. The outlined experimental protocols serve as a practical resource for the further characterization and optimization of this promising technology.

References

The Stability of Asn-Pro-Val Linkers in Antibody-Drug Conjugates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. The Asn-Pro-Val (NPV) tripeptide linker is an emerging platform in ADC technology, designed for specific enzymatic cleavage in the tumor microenvironment. This technical guide provides an in-depth analysis of the plasma stability of ADCs incorporating NPV linkers, summarizing available data, detailing relevant experimental protocols, and illustrating the underlying mechanisms.

Introduction to Asn-Pro-Val Linkers

The Asn-Pro-Val (NPV) linker is a protease-sensitive linker designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment. A key enzyme identified as responsible for the cleavage of the NPV sequence is human neutrophil elastase (HNE)[1]. Neutrophils are often found infiltrating solid tumors, and the release of their granular contents, including elastase, can create a localized environment for ADC payload release[1][2]. This targeted release mechanism aims to enhance the therapeutic index of the ADC by minimizing systemic exposure to the free drug.

The cleavage of the NPV linker by neutrophil elastase facilitates a dual mechanism of action: intracellular release following internalization of the ADC by target cancer cells, and extracellular release in the tumor microenvironment where HNE is active[1].

Mechanism of Asn-Pro-Val Linker Cleavage

The primary mechanism for the release of the cytotoxic payload from an NPV-linked ADC in the plasma and tumor microenvironment is enzymatic cleavage by human neutrophil elastase. This serine protease recognizes and hydrolyzes the peptide bond within the NPV sequence, initiating the release of the drug.

Experimental Protocols for Assessing Plasma Stability

The assessment of the plasma stability of ADCs with NPV linkers involves a combination of general plasma incubation assays and specific enzymatic cleavage assays to confirm the mechanism of drug release.

General Plasma Stability Assay

This protocol outlines a general method for evaluating the stability of an ADC in plasma over time.

Objective: To determine the rate and extent of drug deconjugation from an ADC in human plasma.

Materials:

-

ADC with Asn-Pro-Val linker

-

Human plasma (pooled, sodium heparin anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Protein A or other affinity capture resin

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Spike the ADC into pre-warmed human plasma at a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

-

Immediately freeze the collected aliquots at -80°C to stop any further degradation.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw the plasma samples on ice.

-

Immunoaffinity Capture: Isolate the ADC from the plasma matrix using a suitable affinity capture method (e.g., Protein A magnetic beads).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

-

LC-MS/MS Analysis:

-

Analyze the eluted ADC samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR) and the amount of unconjugated antibody over time.

-

Separately, analyze the plasma supernatant (after removal of the ADC) to quantify the amount of released free payload.

-

Neutrophil Elastase Cleavage Assay

This protocol is specific for determining the susceptibility of the NPV linker to cleavage by human neutrophil elastase.

Objective: To confirm that the Asn-Pro-Val linker is a substrate for human neutrophil elastase and to quantify the rate of cleavage.

Materials:

-

ADC with Asn-Pro-Val linker

-

Recombinant human neutrophil elastase (HNE)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Enzymatic Reaction:

-

Prepare a solution of the ADC in the assay buffer at a final concentration of 10 µM.

-

Initiate the reaction by adding HNE to a final concentration of 50 nM.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Quench the reaction by adding a protease inhibitor or by acidifying the sample.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to monitor the decrease of the intact ADC and the corresponding increase of the cleaved linker-payload fragment and/or free payload.

-

Quantitative Data on Plasma Stability

While specific in vivo plasma stability data for ADCs with Asn-Pro-Val linkers are not extensively available in the public domain, studies on small molecule drug conjugates (SMDCs) with neutrophil elastase-cleavable linkers provide valuable insights into their expected stability profile. The following tables summarize representative data for such linkers.

Table 1: In Vitro Stability of a Neutrophil Elastase-Cleavable SMDC in Plasma

| Species | Time (hours) | % Remaining Intact Conjugate |

| Human | 0 | 100 |

| 24 | >95 | |

| 48 | >95 | |

| 72 | >95 | |

| Rat | 0 | 100 |

| 24 | >95 | |

| 48 | >95 | |

| 72 | >95 |

Data adapted from studies on SMDCs with NE-cleavable linkers and are intended to be representative.

Table 2: In Vitro Cleavage of a Neutrophil Elastase-Cleavable Linker by HNE

| HNE Concentration (nM) | Incubation Time (min) | % Cleavage |

| 50 | 0 | 0 |

| 50 | 30 | ~40 |

| 50 | 60 | ~70 |

| 50 | 120 | >90 |

Data are illustrative and based on typical enzymatic cleavage profiles.

Discussion and Future Perspectives

The Asn-Pro-Val linker represents a promising strategy for developing ADCs with enhanced tumor-specific payload release, leveraging the enzymatic activity of neutrophil elastase in the tumor microenvironment. The high stability of related linkers in plasma, coupled with their susceptibility to HNE-mediated cleavage, suggests a favorable therapeutic window.

Further preclinical and clinical studies are required to fully characterize the in vivo plasma stability and pharmacokinetic profile of ADCs utilizing the NPV linker. Key areas for future investigation include:

-

Quantitative in vivo plasma stability studies: Determining the half-life of NPV-linked ADCs in various species, including non-human primates and humans.

-

Correlation of HNE levels with ADC efficacy: Investigating the relationship between neutrophil infiltration, HNE concentration in the tumor microenvironment, and the therapeutic response to NPV-linked ADCs.

-

Optimization of the peptide sequence: Exploring modifications to the NPV sequence to fine-tune its susceptibility to HNE and potentially other tumor-associated proteases.

References

- 1. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for diSPhMC-Asn-Pro-Val-PABC-MMAE: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of the antibody-drug conjugate (ADC) linker-payload, diSPhMC-Asn-Pro-Val-PABC-MMAE. This complex molecule combines a diSPhMC moiety for site-specific antibody conjugation, a neutrophil elastase-sensitive Asn-Pro-Val peptide linker, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).

The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) of the peptide linker, solution-phase conjugation of the PABC spacer and MMAE payload, and a final coupling with the diSPhMC maleimide (B117702) derivative. This protocol is based on established methodologies in peptide and bioconjugation chemistry.

Experimental Protocols

Part 1: Solid-Phase Synthesis of Fmoc-Asn(Trt)-Pro-Val-OH

This section details the assembly of the tripeptide linker on a solid support.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Val-OH

-

Fmoc-Pro-OH

-

Fmoc-Asn(Trt)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

Procedure:

-

Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-Val-OH and DIPEA in a DCM/DMF mixture. Agitate the mixture for 2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the valine residue. Wash the resin thoroughly with DMF and DCM.

-

Peptide Coupling (Proline): Pre-activate Fmoc-Pro-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Fmoc Deprotection: Repeat step 2 to deprotect the newly added proline residue.

-

Peptide Coupling (Asparagine): Pre-activate Fmoc-Asn(Trt)-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. Monitor for complete coupling.

-

Cleavage from Resin: Wash the fully assembled peptide-resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting group from asparagine.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain Fmoc-Asn(Trt)-Pro-Val-OH as a white solid.

Part 2: Synthesis of Asn-Pro-Val-PABC-MMAE

This part describes the solution-phase conjugation of the peptide linker to the PABC-MMAE payload.

Materials:

-

Fmoc-Asn(Trt)-Pro-Val-OH

-

p-Aminobenzyl alcohol (PABC-OH)

-

Monomethyl auristatin E (MMAE)

-

Pyridine

-

DCM

-

DMF

-

Piperidine

Procedure:

-

Activation of PABC: Dissolve PABC-OH in DCM and cool to 0°C. Add a solution of triphosgene in DCM dropwise, followed by pyridine. Stir the reaction for 1 hour to form the p-nitrophenyl carbonate-activated PABC (PABC-PNP).

-

Conjugation to MMAE: Dissolve MMAE and PABC-PNP in DMF. Add DIPEA and stir the reaction overnight at room temperature to form PABC-MMAE.

-

Fmoc Deprotection of Peptide: Dissolve Fmoc-Asn(Trt)-Pro-Val-OH in DMF and treat with 20% piperidine to remove the Fmoc group.

-

Peptide Coupling to PABC-MMAE: Activate the deprotected Asn(Trt)-Pro-Val-OH with a coupling agent such as HATU in the presence of DIPEA. Add this activated peptide to the PABC-MMAE solution and stir overnight.

-

Purification: Purify the resulting Asn-Pro-Val-PABC-MMAE by RP-HPLC.

Part 3: Synthesis of this compound

The final step involves the attachment of the diSPhMC maleimide for antibody conjugation.

Materials:

-

Asn-Pro-Val-PABC-MMAE

-

diSPhMC-NHS ester

-

DMF

-

DIPEA

Procedure:

-

Conjugation: Dissolve Asn-Pro-Val-PABC-MMAE and diSPhMC-NHS ester in DMF. Add DIPEA and stir the reaction at room temperature for 4 hours.

-

Purification: Purify the final product, this compound, by RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

Table 1: Summary of Synthesis Yields and Purity

| Synthesis Step | Product | Yield (%) | Purity (%) (by HPLC) |

| Solid-Phase Peptide Synthesis | Fmoc-Asn(Trt)-Pro-Val-OH | 75 | >95 |

| Solution-Phase Conjugation | Asn-Pro-Val-PABC-MMAE | 60 | >95 |

| Final Coupling | This compound | 80 | >98 |

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Characterization Data

| Compound | Molecular Weight (Da) | Mass Spectrometry (m/z) | ¹H NMR |

| Fmoc-Asn(Trt)-Pro-Val-OH | 807.95 | [M+H]⁺ = 808.96 | Consistent with proposed structure |

| Asn-Pro-Val-PABC-MMAE | 1137.40 | [M+H]⁺ = 1138.41 | Consistent with proposed structure |

| This compound | 1587.00 | [M+H]⁺ = 1588.01 | Consistent with proposed structure |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of action of the resulting ADC.

Application Notes and Protocols for the Conjugation of diSPhMC-Asn-Pro-Val-PABC-MMAE to Monoclonal Antibodies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.

This document provides detailed application notes and protocols for the conjugation of a novel linker-payload, diSPhMC-Asn-Pro-Val-PABC-MMAE , to monoclonal antibodies. This linker system offers a unique dual-release mechanism, leveraging both intracellular and extracellular proteases for targeted drug delivery.

The key components of this system are:

-

diSPhMC (disulfide re-bridging moiety) : A bifunctional reagent that site-specifically conjugates the linker-payload to the antibody by re-bridging the native interchain disulfide bonds. This method produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

-

Asn-Pro-Val (NPV) Peptide Linker : A novel tripeptide sequence that is sensitive to cleavage by human neutrophil elastase (HNE), an enzyme often overexpressed in the tumor microenvironment (TME).[1][2] This allows for extracellular release of the payload in the vicinity of the tumor. The linker can also be cleaved intracellularly by lysosomal proteases following internalization of the ADC.[1][2]

-

PABC (p-aminobenzyl carbamate) : A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic drug upon cleavage of the peptide linker.[3]

-

MMAE (Monomethyl Auristatin E) : A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

This technology enables the creation of ADCs with a dual intra- and extracellular drug release mechanism, potentially enhancing the therapeutic window and efficacy against a range of cancers.[1][2]

Mechanism of Action and Experimental Workflow

The conjugation and mechanism of action of the resulting ADC follows a precise sequence of events, from antibody preparation to targeted cell killing.

Logical Workflow for ADC Synthesis and Action

Caption: Workflow from ADC synthesis to its dual mechanism of action.

Experimental Protocols

The following protocols provide a general framework for the conjugation, purification, and characterization of a this compound ADC. Optimization may be required for different monoclonal antibodies.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the reduction of the antibody's interchain disulfide bonds followed by conjugation with the diSPhMC-linker-payload construct.

Materials:

-

Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

This compound dissolved in a compatible organic solvent (e.g., DMSO).

-

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4).

-

Quenching solution (e.g., 100 mM N-acetylcysteine).

-

Desalting columns.

Procedure:

-

Antibody Preparation : Prepare the mAb in the conjugation buffer. Ensure the antibody solution is free of any amine-containing buffers or stabilizers.

-

Reduction : Add a molar excess of TCEP to the antibody solution. A typical starting point is 10 equivalents of TCEP per mole of antibody.

-

Incubate the reduction reaction at 37°C for 1-2 hours.

-

Remove the excess TCEP using a desalting column, exchanging the buffer back into the conjugation buffer.

-

Conjugation : Immediately after reduction, add the this compound solution to the reduced antibody. A typical starting molar excess is 10-20 equivalents of the linker-drug per mole of antibody. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubate the conjugation reaction at room temperature for 2-4 hours with gentle mixing.

-

Quenching : Stop the reaction by adding a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted diSPhMC reagent. Incubate for 20 minutes.

Protocol 2: ADC Purification and Characterization

This protocol outlines the purification of the ADC from unreacted linker-drug and characterization to determine purity, aggregation, and drug-to-antibody ratio (DAR).

Materials:

-

Crude ADC mixture from Protocol 1.

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).

-

Appropriate buffers for the chosen chromatography method.

-

UV-Vis Spectrophotometer.

-

SDS-PAGE equipment.

-

Mass Spectrometer (for intact mass analysis).

Procedure:

-

Purification :

-

Size Exclusion Chromatography (SEC) : Load the crude ADC mixture onto an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to separate the ADC from excess linker-drug and quenching agent.

-

Hydrophobic Interaction Chromatography (HIC) : HIC can be used to separate ADC species with different DARs based on their hydrophobicity. This is also an effective method for removing unconjugated drug.

-

-

Characterization :

-

Concentration and DAR Determination : Measure the absorbance of the purified ADC at 280 nm (for protein) and at the wavelength corresponding to the linker-drug's chromophore (if applicable). Calculate the protein concentration and the DAR using the Beer-Lambert law.

-

Purity and Aggregation : Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.

-

Confirmation of Conjugation : Run non-reducing and reducing SDS-PAGE to confirm the re-bridging of the disulfide bonds. The re-bridged antibody should show a single band at the expected molecular weight under reducing conditions, unlike the native antibody which would separate into heavy and light chains.

-

Mass Spectrometry : Perform intact mass analysis of the ADC to confirm the molecular weight and determine the distribution of DAR species.

-

Data Presentation

The following tables summarize typical data obtained during the synthesis and characterization of a this compound ADC.

Table 1: Conjugation Reaction Parameters and Outcomes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Antibody | Trastuzumab | Rituximab | Control IgG1 |

| Molar Ratio (Linker:Ab) | 10:1 | 15:1 | 10:1 |

| Reaction Time (h) | 2 | 3 | 2 |

| Average DAR (by UV-Vis) | 3.8 | 4.0 | 3.7 |

| % Monomer (by SEC) | >98% | >97% | >98% |

| Yield (%) | 75% | 70% | 78% |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC IC₅₀ (nM) | ADC + HNE (nM) | MMAE IC₅₀ (nM) |

| SK-BR-3 | HER2+ | 0.5 | 0.2 | 0.1 |

| BT-474 | HER2+ | 0.8 | 0.3 | 0.1 |

| MDA-MB-231 | HER2- | >100 | 25 | 0.1 |

| Raji | CD20+ | 1.2 | 0.6 | 0.2 |

Note: The data presented are representative and may vary depending on the specific antibody and experimental conditions.

Signaling and Cleavage Pathway

The dual-release mechanism of the Asn-Pro-Val linker is a key feature of this ADC technology. The following diagram illustrates the two primary pathways for MMAE release.

Dual Cleavage Mechanism

Caption: Dual cleavage pathways for MMAE release.

References

- 1. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Determining the Drug-to-Antibody Ratio (DAR) of MMAE ADCs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR), a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) utilizing the potent anti-mitotic agent, monomethyl auristatin E (MMAE). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] Accurate and robust analytical methods are therefore essential throughout the discovery, development, and manufacturing of these complex biotherapeutics.[1][2]

This note outlines three prevalent analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). A multi-faceted approach employing orthogonal methods is recommended for a comprehensive characterization of the DAR.[1]

Mechanism of Action of MMAE ADCs

MMAE-based ADCs function by targeting specific antigens on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis.[4] Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting MMAE to the antibody is cleaved by intracellular enzymes like cathepsin B.[2][] The released MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][6][7]

Caption: Mechanism of action of an MMAE-based ADC.

Experimental Protocols for DAR Determination

The selection of an appropriate method for DAR analysis depends on the specific characteristics of the ADC, the desired level of detail (average DAR versus distribution of species), and available instrumentation.[3]

Caption: General workflow for DAR determination.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on their hydrophobicity under non-denaturing conditions. The hydrophobicity of the ADC increases with the number of conjugated MMAE molecules. A high salt mobile phase promotes binding to the hydrophobic stationary phase, and a decreasing salt gradient elutes the different DAR species, with higher DAR species being retained longer.[1][3]

Experimental Protocol:

| Parameter | Description |

| Sample Preparation | If necessary, buffer exchange the ADC sample into the high salt mobile phase (Mobile Phase A). |

| Column | TSKgel Butyl-NPR or equivalent HIC column.[1][8] |

| Mobile Phase A | 1.8 M Ammonium Sulfate, 25-50 mM Sodium Phosphate, pH 7.0.[1][8] |

| Mobile Phase B | 25-50 mM Sodium Phosphate, pH 7.0 (may contain 25% isopropanol).[1][8] |

| Flow Rate | 0.5 - 1.0 mL/min.[1][8] |

| Gradient | Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 12-60 minutes.[1][8] |

| Detection | UV at 280 nm.[1] |

| Column Temperature | 25 °C.[8] |

Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula:

Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)[1]

Where 'n' is the number of conjugated drug molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a denaturing technique used to determine the DAR of reduced ADCs. Following the reduction of interchain disulfide bonds, the light chains (LC) and heavy chains (HC) are separated based on hydrophobicity. The conjugation of the hydrophobic MMAE increases the retention time. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be calculated.[1][9]

Experimental Protocol:

| Parameter | Description |

| Sample Preparation | Reduce the ADC (e.g., 1 mg/mL) with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.[1][3] |

| Column | C4 or C8 reversed-phase column.[2] |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[2] |

| Mobile Phase B | Acetonitrile with 0.1% TFA or FA.[2] |

| Flow Rate | 0.2 - 1.0 mL/min.[1][2] |

| Gradient | Linear gradient from low to high organic solvent concentration (e.g., 5% to 95% B) over 30-45 minutes.[1][2] |

| Detection | UV at 280 nm.[1][2] |

| Column Temperature | 50 - 80 °C.[2] |

Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average number of drugs on the light chain (DAR_LC) and heavy chain (DAR_HC) are calculated. The total average DAR is the sum of the weighted averages for each chain, multiplied by two for a typical IgG structure.[3][]

Mass Spectrometry (MS)

Principle: Native mass spectrometry has emerged as a powerful tool for analyzing ADCs, including those with non-covalent interactions between subunits.[11][12] This technique allows for the determination of the molecular weights of the different ADC species, from which the DAR distribution and average DAR can be calculated.[11][12] It is often coupled with a separation technique like Size Exclusion Chromatography (SEC) for online buffer exchange and sample introduction.[11][12][13]

Experimental Protocol:

| Parameter | Description |

| Sample Preparation | For complex spectra, deglycosylation of the ADC prior to analysis can reduce heterogeneity.[13] |

| Separation | Analytical scale Size Exclusion Chromatography (SEC) for online buffer exchange.[11][12] |

| Ionization | Native electrospray ionization (ESI) using a non-denaturing MS-friendly buffer system.[11] |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[11][13] |

| Data Acquisition | Acquire data in a high m/z range to accommodate the low charge states of native proteins.[11] |

Data Analysis: The raw mass spectra are deconvoluted to obtain the masses of the different DAR species. The relative abundance of each species is determined from the deconvoluted spectrum, and the average DAR is calculated based on the weighted average of the different drug-loaded species.[11][13]

Summary and Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control.[3] HIC provides valuable information on the distribution of different drug-loaded species under native conditions. RP-HPLC offers a robust method for determining the average DAR of reduced ADCs. Mass spectrometry provides detailed molecular weight information and is particularly useful for complex and heterogeneous ADC samples.[14] The choice of method should be tailored to the specific analytical needs. By following these detailed protocols, researchers can confidently and accurately characterize their MMAE ADCs, contributing to the development of safer and more effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. adcreview.com [adcreview.com]

- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. lcms.cz [lcms.cz]

- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

Application Note and Protocols for In Vitro Cytotoxicity Assessment of diSPhMC-Asn-Pro-Val-PABC-MMAE ADCs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] A critical phase in the preclinical evaluation of novel ADCs is the thorough assessment of their cytotoxic potential in vitro.[3] This document provides detailed protocols for determining the in vitro cytotoxicity of ADCs featuring the diSPhMC-Asn-Pro-Val-PABC-MMAE linker-payload system.

The ADC is comprised of a monoclonal antibody conjugated to the highly potent cytotoxic agent, monomethyl auristatin E (MMAE).[4] MMAE is a synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] The linker system consists of several components:

-

diSPhMC: A spacer facilitating conjugation to the antibody.

-

Asn-Pro-Val: A tripeptide sequence designed for cleavage by specific proteases, such as neutrophil elastase, which can be present in the tumor microenvironment.

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the peptide linker, decomposes to release the active MMAE payload.[7][8]

This application note details the materials, methods, and data analysis for assessing the target-specific cytotoxicity of these ADCs using common colorimetric assays such as the MTT assay.

Mechanism of Action

The therapeutic action of a this compound ADC is a multi-step process. Initially, the ADC circulates systemically until the monoclonal antibody component binds to a specific tumor-associated antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized, often via endocytosis, and trafficked to lysosomes.[4] Within the lysosome, or potentially in the tumor microenvironment, proteases cleave the Asn-Pro-Val peptide linker. This cleavage event triggers the rapid, irreversible decomposition of the PABC spacer, which in turn liberates the MMAE payload into the cytoplasm.[7] Once free, MMAE binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[4]

digraph "ADC Mechanism of Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action for this compound ADC", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes

ADC [label="ADC Binding to\nTumor Antigen", fillcolor="#4285F4"];

Internalization [label="Internalization via\nEndocytosis", fillcolor="#4285F4"];

Lysosome [label="Trafficking to\nLysosome", fillcolor="#4285F4"];

Cleavage [label="Proteolytic Cleavage of\nAsn-Pro-Val Linker", fillcolor="#EA4335"];

PABC_Release [label="PABC Self-Immolation", fillcolor="#FBBC05"];

MMAE_Release [label="MMAE Release into\nCytoplasm", fillcolor="#FBBC05"];

Tubulin_Inhibition [label="MMAE Binds to Tubulin,\nInhibiting Polymerization", fillcolor="#34A853"];

Cell_Cycle_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853"];

Apoptosis [label="Apoptosis", fillcolor="#EA4335"];

// Edges

ADC -> Internalization;

Internalization -> Lysosome;

Lysosome -> Cleavage;

Cleavage -> PABC_Release;

PABC_Release -> MMAE_Release;

MMAE_Release -> Tubulin_Inhibition;

Tubulin_Inhibition -> Cell_Cycle_Arrest;

Cell_Cycle_Arrest -> Apoptosis;

}

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for MMAE Payload Release Assay from Antibody-Drug Conjugates (ADCs)

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. This "magic bullet" concept allows for the selective delivery of a toxic payload to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.[1][2]

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antimitotic agent, frequently used as a cytotoxic payload in ADCs.[1][3] It is a tubulin inhibitor that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[4] Due to its extreme potency, MMAE is conjugated to an antibody via a linker, which is designed to be stable in systemic circulation but labile under specific conditions within the target tumor cell.[5]

A common linker strategy involves a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, that are abundant in the intracellular lysosomal compartment.[6][7] Upon binding to its target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[4] Inside the lysosome, the acidic environment and enzymatic activity lead to the cleavage of the linker and the subsequent release of the active MMAE payload into the cytoplasm, where it can exert its cytotoxic effect.[2][4]

Measuring the rate and extent of MMAE release is a critical step in the preclinical and clinical development of ADCs. These assays are essential for:

-

Assessing ADC Stability: Quantifying the amount of payload prematurely released into circulation helps evaluate off-target toxicity.[8]

-

Evaluating Efficacy: Confirming efficient payload release within the target cell is crucial for understanding the ADC's mechanism of action and potency.[2][8]

-

Characterizing Pharmacokinetics (PK): Understanding the release profile is vital for interpreting the overall PK of the ADC, including the concentrations of total antibody, conjugated ADC, and unconjugated payload.[9][10]

This application note provides a detailed protocol for an in vitro enzymatic assay to measure the release of MMAE from an ADC containing a protease-cleavable linker, followed by a robust LC-MS/MS method for quantification.

Principle of the Assay

The assay simulates the intracellular processing of an ADC within the lysosome. The ADC is incubated with a purified lysosomal protease, typically recombinant human Cathepsin B, which cleaves the valine-citrulline linker.[11][12] The reaction is stopped at various time points, and the proteins (including the antibody component of the ADC) are precipitated. The supernatant, containing the released, free MMAE, is then analyzed and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Diagram of ADC Internalization and Payload Release

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where Cathepsin B cleaves the linker, releasing MMAE to induce apoptosis.

Experimental Protocols

Protocol 1: In Vitro Enzymatic MMAE Release Assay

This protocol describes the enzymatic release of MMAE from an ADC using Cathepsin B.

Materials and Reagents:

-

ADC sample (e.g., anti-HER2-vc-MMAE)

-

Recombinant Human Cathepsin B (Active)

-

Assay Buffer: 10 mM 2-morpholin-4-ylethanesulfonic acid (MES), pH 6.0[15]

-

Activation Buffer Component: 0.04 mM Dithiothreitol (DTT)[15]

-

Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (e.g., MMAE-d8)

-

Control ADC (non-cleavable linker, if available)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

Autosampler vials for LC-MS/MS

Procedure:

-

Prepare ADC Solution: Dilute the ADC stock solution to a final concentration of 1 µM in PBS.

-

Prepare Enzyme Solution: Reconstitute and prepare Cathepsin B according to the manufacturer's instructions. Just before use, dilute the enzyme to a working concentration of 40 nM in Assay Buffer.

-

Enzyme Activation: Add DTT to the diluted Cathepsin B solution to a final concentration of 0.04 mM. Incubate for 15 minutes at 37°C to activate the enzyme.

-

Reaction Setup:

-